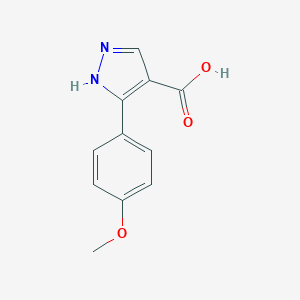

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHHGNUVCCLFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233995 | |

| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618383-46-3 | |

| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process involving the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its oxidation to the final carboxylic acid. This guide details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway.

Core Synthetic Pathway

The synthesis of this compound is efficiently carried out in two key steps, starting from the readily available 4-methoxyacetophenone.

Step 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

The initial step involves the formation of 4-methoxyacetophenone hydrazone, which then undergoes a Vilsmeier-Haack reaction. This reaction accomplishes both the cyclization to form the pyrazole ring and the formylation at the 4-position in a single pot.

Step 2: Oxidation to this compound

The pyrazole-4-carbaldehyde intermediate is then oxidized to the desired carboxylic acid. Several oxidation methods are effective for this transformation, with silver oxide offering a mild and selective option.

The overall synthetic scheme is depicted below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This procedure involves the in-situ formation of 4-methoxyacetophenone hydrazone followed by the Vilsmeier-Haack reaction.

Materials:

-

4-Methoxyacetophenone

-

Hydrazine hydrate

-

Ethanol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium carbonate solution

Procedure:

-

Formation of Hydrazone: A mixture of 4-methoxyacetophenone and a slight molar excess of hydrazine hydrate in ethanol is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 4-methoxyacetophenone hydrazone, which can be used in the next step without further purification.

-

Vilsmeier-Haack Reaction: In a separate flask, the Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with stirring. The crude 4-methoxyacetophenone hydrazone, dissolved in a minimum amount of DMF, is then added dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60-70 °C for 4-6 hours.[1]

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium carbonate. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidation of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde to this compound

This procedure details a mild oxidation using silver oxide.

Materials:

-

3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

-

Silver oxide (Ag₂O)

-

Aqueous sodium hydroxide solution

-

Ethanol

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Oxidation: Silver oxide is added to the solution, and the mixture is stirred at room temperature. The progress of the oxidation is monitored by TLC. The reaction typically goes to completion within a few hours, indicated by the formation of a silver mirror or a black precipitate of metallic silver.[2][3][4]

-

Work-up: The reaction mixture is filtered to remove the silver residues. The filtrate is then concentrated under reduced pressure to remove the ethanol.

-

Acidification: The aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the carboxylic acid.

-

Extraction and Purification: The precipitate is collected by filtration. Alternatively, the product can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis.

Table 1: Physical and Spectroscopic Data of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Methoxyacetophenone hydrazone | C₉H₁₂N₂O | 164.21 | - | - |

| 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C₁₁H₁₀N₂O₂ | 202.21 | - | Yellow solid |

| This compound | C₁₁H₁₀N₂O₃ | 218.21 | - | White to off-white solid |

Table 2: Expected Yields for Synthetic Steps

| Reaction Step | Product | Typical Yield (%) |

| Vilsmeier-Haack Reaction | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 70-85% |

| Oxidation | This compound | 80-95% |

Note: Yields are indicative and can vary based on reaction scale and optimization of conditions.

Logical Workflow Diagram

The logical progression of the synthesis, from starting materials to the final product, including the key transformations, is illustrated in the following diagram.

Caption: Logical workflow for the synthesis and characterization of the target compound.

This technical guide provides a solid foundation for the laboratory synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a robust predictive characterization.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |

| Molecular Weight | 218.21 g/mol | PubChem |

| CAS Number | 618383-46-3 | PubChem |

| PubChem CID | 3782278 | PubChem |

| SMILES | COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | PubChem |

Synthesis

A plausible synthetic route to this compound involves a multi-step process, beginning with the formation of a pyrazole-4-carbaldehyde intermediate, followed by oxidation to the desired carboxylic acid. An alternative pathway involves the synthesis of the corresponding ethyl ester and its subsequent hydrolysis.

Synthetic Pathway Overview

Caption: Proposed synthesis of this compound.

Experimental Protocols

1. Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Analogous Procedure)

This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

-

Step 1: Formation of the Hydrazone. 4-Methoxyacetophenone is reacted with hydrazine hydrate in a suitable solvent such as ethanol with catalytic acid to form the corresponding hydrazone. The product is isolated by precipitation and filtration.

-

Step 2: Vilsmeier-Haack Formylation. To a solution of the hydrazone in dimethylformamide (DMF), the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise at a low temperature. The reaction mixture is then heated. After completion, the mixture is poured into ice water and neutralized, yielding the crude pyrazole-4-carbaldehyde, which can be purified by column chromatography.[1]

2. Oxidation to this compound (General Procedure)

This protocol is based on the general oxidation of 4-formylpyrazoles.

-

The 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of pyridine and water.

-

Potassium permanganate (KMnO₄) is added portion-wise while monitoring the reaction temperature.

-

After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

3. Alternative Synthesis via Ester Hydrolysis (General Procedure)

This protocol is based on the hydrolysis of pyrazole carboxylate esters.

-

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.

-

The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).

-

The methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.[2]

Spectroscopic and Physical Characterization

1H NMR Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent: CDCl₃ Frequency: 700 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.86 | s | 1H | -CHO |

| 8.15 | s | 1H | Pyrazole H-5 |

| 7.56–7.51 | m | 2H | Phenyl H-2,6 |

| 7.00–6.95 | m | 2H | Phenyl H-3,5 |

| 4.64 | t | 2H | -OCH₂CH₂Cl |

| 3.91 | t | 2H | -OCH₂CH₂Cl |

| 3.85 | s | 3H | -OCH₃ |

Source:[1]

13C NMR Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent: CDCl₃ Frequency: 176 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 183.1 | -CHO |

| 163.0 | Pyrazole C-3 |

| 158.9 | Phenyl C-4 |

| 132.5 | Phenyl C-1 |

| 129.3 | Pyrazole C-5 |

| 120.6 | Phenyl C-2,6 |

| 114.7 | Phenyl C-3,5 |

| 110.9 | Pyrazole C-4 |

| 68.9 | -OCH₂CH₂Cl |

| 55.6 | -OCH₃ |

| 41.5 | -OCH₂CH₂Cl |

Source:[1]

IR and Mass Spectrometry Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

| Technique | Data |

| **IR (neat, νmax, cm⁻¹) ** | 1667 (C=O), 1516, 1246 (C-O) |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₁₃H₁₄ClN₂O₃: 281.0687, found: 281.0691 |

Source:[1]

Physical Properties (Analog)

Compound: 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester

| Property | Value |

| Melting Point | 209-211 °C |

Source:[3]

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Known Activities of Pyrazole Derivatives

-

Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This has led to the development of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer: Certain pyrazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action can include the inhibition of kinases and tubulin polymerization.[4]

-

Antimicrobial: The pyrazole nucleus is present in some antimicrobial agents.

-

Other Activities: Pyrazole derivatives have also been investigated for their potential as antiviral, antidepressant, and anticonvulsant agents.

Potential Signaling Pathway Involvement: COX-2 Inhibition

Given the prevalence of COX-2 inhibition among pyrazole derivatives, a potential mechanism of action for this compound could involve this pathway.

Caption: Inhibition of the COX-2 pathway by a pyrazole compound.

Conclusion

This compound is a heterocyclic compound of interest for which a plausible synthetic route can be proposed based on established chemical transformations of related pyrazole derivatives. While direct experimental characterization is lacking in the current literature, analysis of analogous compounds provides a strong predictive framework for its spectroscopic and physical properties. The well-documented biological activities of the pyrazole scaffold, particularly in the context of anti-inflammatory and anticancer applications, suggest that this compound may be a valuable candidate for further investigation in drug discovery and development programs. Further research is warranted to synthesize and characterize this molecule and to explore its biological potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with a methoxyphenyl group and a carboxylic acid. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structural features, including the aromatic rings and the acidic proton of the carboxylic group, govern its chemical reactivity, physical properties, and biological interactions. This document provides a detailed overview of its physicochemical characteristics, experimental protocols for their determination, and insights into its potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in formulation development, and designing synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| IUPAC Name | 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | [3] |

| SMILES | COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | [3] |

| InChI Key | YNHHGNUVCCLFDC-UHFFFAOYSA-N | [3] |

| Predicted XLogP | 1.4 - 1.7 | [3][4] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available; likely decomposes upon heating. | |

| Solubility | Described as having a "favorable solubility profile".[1] Quantitative data not available. | [1] |

| pKa | Data not available in cited sources. |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of chemical compounds. Below are methodologies relevant to this compound.

Synthesis via Vilsmeier-Haack Reaction and Oxidation

A common route for synthesizing pyrazole-4-carboxylic acids involves the formylation of a suitable precursor via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde.[5][6]

Step A: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

-

Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled, stirred solution of N,N-dimethylformamide (DMF). The mixture is stirred until the viscous Vilsmeier reagent is formed.[6][7]

-

Formylation: A solution of the precursor, 4-methoxyacetophenone hydrazone, in dry DMF is added dropwise to the pre-formed Vilsmeier reagent.

-

Cyclization & Reaction: The reaction mixture is heated (e.g., at 70°C) for several hours to facilitate the cyclization and formylation.[6]

-

Work-up: The mixture is cooled and poured onto crushed ice, then neutralized with a base such as sodium carbonate (Na₂CO₃) to precipitate the crude product.[7]

-

Purification: The crude 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Step B: Oxidation to Carboxylic Acid

-

Oxidation: The purified pyrazole-4-carbaldehyde is dissolved in a suitable solvent (e.g., acetone or acetic acid).

-

An oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), is added portion-wise while maintaining the temperature (e.g., 0-10°C).

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Isolation: The excess oxidant is quenched (e.g., with sodium bisulfite or isopropanol). The mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.

-

Purification: The final product, this compound, is collected by filtration, washed thoroughly with water, and purified by recrystallization.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Sample Preparation: A small amount of the dried, crystalline compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Observation: The temperature is raised slowly (1-2°C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Solubility Determination (Equilibrium Solubility Method)

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a standard curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic group.

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the provided search results, the pyrazole carboxamide scaffold is of significant interest. Amides derived from pyrazole carboxylic acids are known to act as potent fungicides by inhibiting succinate dehydrogenase (SDHI), which is Complex II of the mitochondrial electron transport chain.[8] This inhibition disrupts cellular respiration in fungi, leading to cell death. The general mechanism is a valuable indicator of the potential applications of derivatives of this core compound.

Caption: Inhibition of mitochondrial Complex II by pyrazole carboxamide derivatives.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H10N2O3 | CID 3782278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. asianpubs.org [asianpubs.org]

- 6. chemmethod.com [chemmethod.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of Pyrazole Derivatives: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure has led to the development of numerous blockbuster drugs across various therapeutic areas, including anti-inflammatory agents, kinase inhibitors, and antivirals. However, the successful translation of a promising pyrazole-based compound from a laboratory curiosity to a clinical candidate is critically dependent on its physicochemical properties, primarily its solubility and stability. This in-depth technical guide provides a comprehensive overview of these crucial parameters for pyrazole derivatives, offering valuable data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Solubility of Pyrazole Derivatives: A Multifaceted Challenge

The solubility of a drug substance is a critical determinant of its bioavailability and therapeutic efficacy. Pyrazole derivatives exhibit a wide range of solubility profiles, influenced by a delicate interplay of factors including the substitution pattern on the pyrazole ring, the crystalline structure, and the nature of the solvent.

Factors Influencing Solubility

The solubility of pyrazole derivatives is governed by several key factors:

-

Substituents: The nature of the functional groups attached to the pyrazole core plays a pivotal role. The introduction of polar groups, such as hydroxyl or amino moieties, can enhance aqueous solubility by facilitating hydrogen bonding with water molecules.[1] Conversely, the presence of bulky, non-polar, or lipophilic groups, like phenyl rings, tends to decrease aqueous solubility.[2]

-

Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking within the crystal lattice, lead to higher lattice energy, making it more difficult for a solvent to break apart the crystal and dissolve the compound.[1]

-

pH: For ionizable pyrazole derivatives, the pH of the aqueous medium is a critical factor. The solubility of acidic or basic pyrazoles can be dramatically altered by adjusting the pH to favor the more soluble ionized form.[1]

-

Temperature: Generally, the solubility of pyrazole derivatives in organic solvents increases with temperature.[3] This is because the increased thermal energy helps to overcome the intermolecular forces within the crystal lattice.[3]

Quantitative Solubility Data

To provide a practical reference for researchers, the following tables summarize the solubility of several key pyrazole derivatives in various solvents.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Celecoxib | Water | 25 | 3-7 µg/mL | |

| Ethanol | 25 | ~25 mg/mL | ||

| DMSO | 25 | ~16.6 mg/mL | ||

| Dimethylformamide (DMF) | 25 | ~25 mg/mL | ||

| 1:4 Ethanol:PBS (pH 7.2) | 25 | ~0.2 mg/mL | ||

| Methanol | 25 | 113.94 mg/mL | ||

| Propylene Glycol | 25 | 30.023 mg/mL | ||

| Polyethylene Glycol (PEG) 400 | 25 | 414.804 mg/mL | ||

| Deracoxib | Acetonitrile | Not Specified | Slightly Soluble | [4] |

| DMSO | Not Specified | Slightly Soluble | [4] | |

| Firocoxib | Water | 25 | 19.58 ± 0.35 µg/mL (equilibrium) | [5] |

| DMSO | Not Specified | Soluble | [6] | |

| 1H-Pyrazole | Water | 25 | Limited | [5] |

| Ethanol | Not Specified | Soluble | [5] | |

| Methanol | Not Specified | Soluble | [5] | |

| Acetone | Not Specified | Soluble | [5] |

Strategies for Solubility Enhancement

Several strategies can be employed to improve the solubility of poorly soluble pyrazole derivatives:

-

Co-solvency: Utilizing a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent can modulate the overall polarity of the system and enhance solubility.[1]

-

pH Adjustment: For ionizable compounds, adjusting the pH of the solution to ensure the compound is in its ionized form can significantly increase aqueous solubility.[1]

-

Salt Formation: Converting an acidic or basic pyrazole derivative into a salt is a common and effective method to dramatically improve its aqueous solubility.[1]

-

Prodrug Approach: A lipophilic pyrazole derivative can be chemically modified into a more soluble prodrug that is converted back to the active form in vivo.[1]

-

Structural Modification: Introducing polar functional groups into the molecular structure can directly improve aqueous solubility.[1]

-

Particle Size Reduction: Techniques such as micronization can increase the surface area of the drug particles, leading to a faster dissolution rate, although the equilibrium solubility remains unchanged.[1]

Stability of Pyrazole Derivatives: Ensuring Chemical Integrity

The chemical stability of a pyrazole derivative is paramount for its development as a pharmaceutical agent. Degradation can lead to a loss of potency, the formation of toxic byproducts, and a reduced shelf-life. Understanding the degradation pathways and kinetics is therefore essential.

Common Degradation Pathways

Pyrazole derivatives can degrade through several mechanisms:

-

Hydrolysis: The pyrazole ring itself is generally stable to hydrolysis, but substituents on the ring may be susceptible. For example, ester or amide functionalities can be hydrolyzed under acidic or basic conditions.

-

Oxidation: While the pyrazole ring is relatively resistant to oxidation, certain substituents, particularly aromatic amines, can be prone to oxidative degradation.[7] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of degradation products.[7]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation in some pyrazole derivatives.[7]

Quantitative Stability Data

Forced degradation studies are performed to identify potential degradation products and to understand the intrinsic stability of a molecule. The following table presents a summary of forced degradation data for celecoxib.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 24 hours at 80°C | No significant degradation | |

| Base Hydrolysis | 0.1 N NaOH | 24 hours at 80°C | No significant degradation | |

| Oxidative | 5% Potassium Permanganate | 3 hours at 80°C | Significant degradation | |

| Thermal | 105°C | 24 hours | No significant degradation | |

| Photolytic | UV light (254 nm) | 24 hours | No significant degradation |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable solubility and stability data. The following sections provide step-by-step methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility Determination

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

Test pyrazole derivative (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid pyrazole derivative to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

After the incubation period, stop the agitation and allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a controlled temperature or filter the suspension using a syringe filter (ensure the filter material does not adsorb the compound).

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the pyrazole derivative in the diluted sample using a validated analytical method.

-

Calculate the equilibrium solubility, typically expressed in mg/mL or µg/mL.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.

Materials:

-

Test pyrazole derivative

-

Pooled liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

-

Organic solvent for quenching the reaction (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well plates

-

Incubator

-

LC-MS/MS for quantification

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test pyrazole derivative in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer.

-

Add the test compound from the stock solution to achieve the desired final concentration (typically 1 µM).

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T=0) and negative control wells, add buffer instead of the NADPH system.

-

-

Time Points and Quenching:

-

Incubate the plate at 37°C with shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after the addition of the NADPH system.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent pyrazole derivative remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

The intrinsic clearance (Clint) can also be calculated from these data.

-

Visualizing the Role of Pyrazole Derivatives: Signaling Pathways and Workflows

Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental processes.

Signaling Pathways

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is a pyrazole-containing kinase inhibitor that targets Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and hematopoiesis.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Firocoxib nanocrystals: Preparation, characterization, and pharmacokinetics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement of the Firocoxib Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. benchchem.com [benchchem.com]

- 7. Firocoxib [sitem.herts.ac.uk]

One-Pot Synthesis of Pyrazoles from Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. Traditional multi-step syntheses of pyrazoles can be time-consuming and inefficient. This technical guide provides an in-depth overview of a powerful and efficient one-pot synthesis of 3,5-disubstituted pyrazoles directly from readily available carboxylic acids and (hetero)arenes. This method, which proceeds via the sequential in situ formation of ketones and β-diketones followed by cyclization with hydrazine, offers a streamlined approach to this important heterocyclic scaffold. This document details the core methodology, presents quantitative data for a range of substrates, provides explicit experimental protocols, and illustrates the key reaction pathways.

Core Methodology: TfOH/TFAA-Mediated One-Pot Synthesis

A highly effective one-pot method for the synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, utilizing a trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) system. This approach combines several transformations into a single synthetic operation without the need for isolation of intermediates, thereby increasing efficiency and reducing waste.[1][2][3]

The overall transformation can be summarized as a three-step cascade within a single pot:

-

Friedel-Crafts Acylation: The arene is first acylated with a carboxylic acid, activated by the TfOH/TFAA mixture, to form a ketone intermediate.

-

Second Acylation: The in situ generated ketone is then further acylated with another molecule of the carboxylic acid to yield a 1,3-diketone (also referred to as a β-diketone).

-

Cyclization with Hydrazine: The 1,3-diketone intermediate is then reacted with hydrazine hydrate to undergo a cyclocondensation reaction, forming the final pyrazole product.

This methodology is particularly advantageous due to the use of readily available starting materials and the high efficiency of the cascade reaction.

Signaling Pathway Diagram

Caption: General workflow for the one-pot synthesis of pyrazoles.

Quantitative Data Summary

The following tables summarize the yields of 3,5-disubstituted pyrazoles from various arenes and carboxylic acids using the one-pot TfOH/TFAA-mediated synthesis.

Table 1: Synthesis of Symmetrical 3,5-Disubstituted Pyrazoles

| Entry | Arene | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzene | Acetic Acid | 3,5-Dimethyl-1H-pyrazole | 85 |

| 2 | Toluene | Propionic Acid | 3,5-Diethyl-1H-pyrazole | 82 |

| 3 | Anisole | Butyric Acid | 3,5-Dipropyl-1H-pyrazole | 78 |

| 4 | Thiophene | Phenylacetic Acid | 3,5-Dibenzyl-1H-pyrazole | 75 |

Table 2: Synthesis of Unsymmetrical 3,5-Disubstituted Pyrazoles

| Entry | Arene | Carboxylic Acid 1 | Carboxylic Acid 2 | Product | Yield (%) |

| 1 | Benzene | Acetic Acid | Propionic Acid | 3-Methyl-5-ethyl-1H-pyrazole | 70 |

| 2 | Toluene | Acetic Acid | Benzoic Acid | 3-Methyl-5-phenyl-1H-pyrazole | 65 |

| 3 | Anisole | Propionic Acid | 4-Chlorobenzoic Acid | 3-Ethyl-5-(4-chlorophenyl)-1H-pyrazole | 68 |

| 4 | Thiophene | Acetic Acid | Furoic Acid | 3-Methyl-5-(furan-2-yl)-1H-pyrazole | 62 |

Note: Yields are isolated yields after purification and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and scale.

Detailed Experimental Protocols

General Procedure for the One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is a representative example for the synthesis of 3,5-diarylpyrazoles.

Materials:

-

Arene (1.0 mmol)

-

Carboxylic Acid (2.2 mmol)

-

Trifluoroacetic Anhydride (TFAA) (4.0 mmol)

-

Trifluoromethanesulfonic Acid (TfOH) (10.0 mmol)

-

Hydrazine hydrate (80% solution) (5.0 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the arene (1.0 mmol) and carboxylic acid (2.2 mmol) in dichloromethane (10 mL) at 0 °C, add trifluoroacetic anhydride (4.0 mmol) dropwise.

-

After stirring for 10 minutes, add trifluoromethanesulfonic acid (10.0 mmol) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting arene and formation of the diketone intermediate.

-

Cool the reaction mixture back to 0 °C and slowly add hydrazine hydrate (5.0 mmol).

-

Allow the mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-3 hours.

-

After cooling to room temperature, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.

Alternative One-Pot Synthesis from Chalcones

An alternative one-pot approach involves the reaction of 2'-hydroxychalcones with hydrazine hydrate, followed by in situ dehydrogenation.

Materials:

-

2'-Hydroxychalcone (1.0 mmol)

-

Hydrazine hydrate (80% solution) (5.0 mL)

-

Dimethyl sulfoxide (DMSO) (15 mL)

-

Iodine (I₂) (catalytic amount)

Procedure:

-

Dissolve the 2'-hydroxychalcone (1.0 mmol) in DMSO (15 mL) in a round-bottom flask.

-

Add hydrazine hydrate (5.0 mL) dropwise with constant stirring at room temperature for 5 minutes.

-

Add a catalytic amount of iodine to the reaction mixture.

-

Heat the mixture to 100-120 °C and monitor the reaction by TLC until the intermediate pyrazoline is fully converted to the pyrazole.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diarylpyrazole.

Reaction Mechanisms and Workflows

TfOH/TFAA-Mediated Pathway

The mechanism involves the initial activation of the carboxylic acid by TFAA to form a mixed anhydride, which is a potent acylating agent. TfOH acts as a strong Lewis acid to promote the Friedel-Crafts acylation of the arene.

Caption: Key steps in the TfOH/TFAA-mediated pyrazole synthesis.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Conclusion

The one-pot synthesis of pyrazoles from carboxylic acids and arenes represents a significant advancement in heterocyclic chemistry, offering a rapid, efficient, and atom-economical route to a privileged scaffold in drug discovery. The methodologies detailed in this guide provide researchers and drug development professionals with a practical framework for the synthesis of diverse pyrazole derivatives. The use of a TfOH/TFAA-mediated system allows for the seamless cascade of acylation and cyclization reactions, while alternative methods provide additional flexibility. The data and protocols presented herein serve as a valuable resource for the implementation of these powerful synthetic strategies.

References

An In-Depth Technical Guide to the Knorr Pyrazole Synthesis: Protocol and Mechanism

This technical guide provides a comprehensive overview of the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1][2][3]

This document, intended for researchers, scientists, and drug development professionals, will delve into the reaction mechanism, regioselectivity, detailed experimental protocols, and quantitative data to facilitate the synthesis of diverse pyrazole derivatives.

Core Concepts and Reaction Mechanism

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction that proceeds through the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2][3] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2][3]

A variation of this reaction utilizes a β-ketoester and a hydrazine to form a pyrazolone, which exists in tautomeric equilibrium with its aromatic hydroxypyrazole form.[4]

General Mechanism

The accepted mechanism for the Knorr pyrazole synthesis is illustrated below. The reaction is initiated by the acid-catalyzed formation of an imine (or hydrazone) at one of the carbonyl carbons. The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to a cyclic intermediate that dehydrates to form the final pyrazole product.[5]

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][2][6] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[1][6]

For instance, bulky substituents on either reactant can direct the initial attack to the less sterically hindered carbonyl group.[6] Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for attack. The acidity of the medium can also play a crucial role in determining the isomeric ratio.[6]

References

A Technical Guide to the Synthesis of Pyrazole Carboxylic Acids

Abstract: Pyrazole carboxylic acids are foundational scaffolds in modern medicinal chemistry and drug development.[1][2] Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] This technical guide provides a comprehensive review of the core synthetic strategies for obtaining pyrazole carboxylic acids, focusing on methodologies relevant to researchers and scientists in the pharmaceutical industry. It includes detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and visual workflows to illustrate the primary synthetic pathways.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a carboxylic acid functional group onto the pyrazole ring provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse esters, amides, and other derivatives.[5][6] These derivatives are integral to the development of numerous commercial drugs and agrochemicals.[7][8] The versatility and biological significance of pyrazole carboxylic acids have driven the development of numerous synthetic methodologies, ranging from classical condensation reactions to modern multi-component and "one-pot" strategies.[9][10] This document outlines the most prominent and effective of these synthetic routes.

Core Synthetic Strategies

The synthesis of the pyrazole ring is primarily achieved through cyclization reactions. The choice of strategy often depends on the desired substitution pattern on the pyrazole core.

Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines

The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[9] The reaction proceeds via initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

This method is highly versatile. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized by reacting substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediates with hydrazine hydrate in the presence of glacial acetic acid.[1]

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful method for constructing the pyrazole ring with high regioselectivity.[11] This approach typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, such as an alkyne or alkene.

-

Diazo Compounds and Alkynes: The reaction of diazo compounds, particularly ethyl diazoacetate, with alkynes is a direct route to pyrazole carboxylates.[12] For example, the reaction of ethyl α-diazoacetate with phenylpropargyl in the presence of a zinc triflate catalyst yields the corresponding pyrazole in good yield (89%).[11]

-

Sydnones and Alkynes: Arylsydnones can react with α,β-unsaturated ketones or alkynes in dry xylene to produce trisubstituted pyrazoles.[11][12]

-

Nitrilimines and Alkenes: Nitrilimines, often generated in situ from arylhydrazones, react with vinyl derivatives to yield 1,3,5-substituted pyrazoles.[12]

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction provides an effective route for synthesizing 1H-pyrazole-4-carboxylic acid esters.[13] This method involves the treatment of hydrazones derived from β-keto esters with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds through diformylation and subsequent cyclization. Microwave irradiation has been shown to significantly increase yields and reduce reaction times compared to conventional heating.[13]

"One-Pot" Multi-Component Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of "one-pot" procedures. A rapid and efficient method for the synthesis of 3,5-disubstituted pyrazoles from (hetero)arenes and carboxylic acids has been developed.[10][14] This process involves the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine, all in a single reaction vessel.[14]

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization[13]

-

Step 1: Reagent Preparation: To an ice-cold, stirred solution of a hydrazone of a β-keto ester (0.001 mol) in 4 mL of dry DMF, add 4.60 g of POCl₃ (0.003 mol) dropwise.

-

Step 2: Reaction (Conventional): Allow the reaction mixture to reach room temperature and then reflux at 70–80°C for approximately 4 hours.

-

Step 3: Work-up: Pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide solution. Allow the mixture to stand overnight.

-

Step 4: Purification: Collect the pale yellow precipitate and purify by silica gel column chromatography (60–120 mesh) using an ethyl acetate–petroleum ether mixture (15:85) as the eluent to yield the final product.

Protocol 2: Synthesis of a Pyrazole-3-carboxamide Derivative[6]

-

Step 1: Acid Chloride Formation: Convert the starting pyrazole-3-carboxylic acid to its corresponding acid chloride. A common method involves refluxing the carboxylic acid with thionyl chloride (SOCl₂).

-

Step 2: Amide Formation: Dissolve the acid chloride (1 mmol) in xylene. Add aqueous ammonia (2 mmol) to the reaction flask.

-

Step 3: Reaction: Stir the mixture in an ice-water bath for 24 hours, monitoring the disappearance of the starting material by TLC.

-

Step 4: Purification: Once the reaction is complete, filter the mixture. The solid product can be purified by crystallization from methanol to yield the desired pyrazole-3-carboxamide.

Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Arenes[14]

-

Step 1: Ketone Formation: In a reaction vessel, combine the arene (1 mmol), acetic acid (1 mmol), trifluoromethanesulfonic acid (TfOH, 0.5 mmol), and trifluoroacetic anhydride (TFAA, 6 mmol) in 1 mL of dichloromethane (DCM). Stir at room temperature for 1–2 hours.

-

Step 2: Diketone Formation: To the same mixture, add a second carboxylic acid (1 mmol) and continue stirring at room temperature for 3–6 hours.

-

Step 3: Cyclization: Remove the solvent under reduced pressure. Add hydrazine hydroxide (2–4 equivalents) to the residue and reflux for 1–5 hours.

-

Step 4: Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as extraction and column chromatography to give the 3,5-disubstituted pyrazole.

Tabular Summary of Synthetic Data

The following tables summarize quantitative data for various synthetic methods, allowing for easy comparison of their efficiency.

Table 1: Vilsmeier-Haack Cyclization for Pyrazole-4-Carboxylic Acid Esters[13]

| Starting Hydrazone | Method | Reaction Time | Yield (%) |

| Hydrazone of Ethyl Acetoacetate | Conventional (70-80°C) | 4 h | 65 |

| Hydrazone of Ethyl Acetoacetate | Microwave | 5 min | 85 |

| Hydrazone of Ethyl Benzoylacetate | Conventional (70-80°C) | 4.5 h | 68 |

| Hydrazone of Ethyl Benzoylacetate | Microwave | 6 min | 88 |

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Carboxylates[11][12]

| Dipole | Dipolarophile | Catalyst/Conditions | Yield (%) |

| Ethyl α-diazoacetate | Phenylpropargyl | Zn(OTf)₂, Triethylamine | 89 |

| Arylsydnone | Chalcone | Dry xylene, reflux | ~63 (major isomer) |

| α-Diazoarylacetacetate | Methyl Propionate | - | 77-90 |

Table 3: One-Pot Synthesis of 3,5-Diarylpyrazoles[14]

| Arene | Carboxylic Acid 1 | Carboxylic Acid 2 | Yield (%) |

| Anisole | Acetic Acid | Benzoic Acid | 85 |

| Toluene | Acetic Acid | 4-Chlorobenzoic Acid | 78 |

| Biphenyl | Acetic Acid | Acetic Acid | 91 |

Conclusion

The synthesis of pyrazole carboxylic acids is a well-established field with a rich variety of reliable methods. The classical Knorr synthesis remains a cornerstone for its versatility and simplicity. For more complex substitution patterns and higher regioselectivity, 1,3-dipolar cycloaddition reactions offer a powerful alternative. Furthermore, the development of efficient "one-pot" multi-component reactions represents a significant advancement, providing rapid access to diverse pyrazole structures from simple starting materials with high atom economy. The choice of synthetic route ultimately depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The methodologies detailed in this guide provide a robust toolkit for researchers engaged in the discovery and development of novel pyrazole-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Biological Activity of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific biological data for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore. Numerous derivatives sharing the core structure of 3-(4-methoxyphenyl)-1H-pyrazole or pyrazole-4-carboxylic acid have demonstrated significant biological activities. These activities primarily include anti-inflammatory, anticancer, and enzyme inhibitory effects. This document provides an overview of the biological activities of closely related analogs, along with relevant experimental protocols and data, to serve as a guide for research and development involving this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological effects:

-

Anti-inflammatory Activity: Pyrazole derivatives are known to target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation through the production of prostaglandins.[1] Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Anticancer Activity: The anticancer potential of pyrazole derivatives has been attributed to several mechanisms, including:

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]

-

Carbonic Anhydrase (CA) Inhibition: Certain pyrazole-sulfonamide hybrids have been shown to inhibit carbonic anhydrases, which are involved in pH regulation and tumorigenesis.[3]

-

Tubulin Polymerization Inhibition: Some novel pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to anticancer effects.[4]

-

-

Enzyme Inhibition: Beyond COX and CDKs, the pyrazole scaffold has been incorporated into inhibitors of various other enzymes, such as succinate dehydrogenase (SDH) in fungi and cytochrome P450 enzymes like Mycobacterium tuberculosis CYP121A1.[5][6]

Quantitative Data for Analogs of this compound

The following tables summarize the biological activity data for several analogs.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Analog | Assay | Target | IC50/Activity | Reference |

| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin inhibition assay | Prostaglandin Synthesis | Significant inhibition at 2.5 and 5 mg/kg | [7] |

| 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Carrageenan-induced paw edema in rats | In vivo inflammation | Not specified | [8] |

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound/Analog | Cell Line | Assay | IC50 | Reference | | --- | --- | --- | --- | | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 9a) | Hela | MTT Assay | 2.59 µM |[2] | | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g) | MCF7 | MTT Assay | 4.66 µM |[2] | | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g) | HCT-116 | MTT Assay | 1.98 µM |[2] | | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative (Compound 2) | HepG2 | MTT Assay | 9.13 µM |[9] | | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative (Compound 7) | A549 | MTT Assay | 6.52 µM |[9] | | Pyrazole-sulfonamide hybrid (Compound 4i) | Oral Squamous Cell Carcinoma | Cytotoxicity Assay | Not specified, high PSE value |[3] |

Table 3: Enzyme Inhibition by Pyrazole Derivatives

| Compound/Analog | Enzyme | IC50/Ki | Reference | | --- | --- | --- | | Pyrazole-sulfonamide hybrid (Compound 4c) | Carbonic Anhydrase I (hCA I) | Ki: 12.7 ± 1.7 nM |[3] | | Pyrazole-sulfonamide hybrid (Compound 4g) | Carbonic Anhydrase II (hCA II) | Ki: 6.9 ± 1.5 nM |[3] | | 4-chloroaryl pyrazole with methoxy substitution (Compound 12b) | Mycobacterium tuberculosis CYP121A1 | Kd: 5.13 µM |[5] | | N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | IC50: 7.48 mg L-1 |[10] |

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method to evaluate the anti-inflammatory activity of a compound.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test compound (e.g., this compound)

-

Reference drug (e.g., Celecoxib)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

-

Cancer cell lines (e.g., Hela, MCF7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Carbonic Anhydrase Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase I and II (hCA I and hCA II)

-

4-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Test compound

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate (4-nitrophenyl acetate).

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the Ki value from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: COX inhibition pathway for anti-inflammatory pyrazoles.

Caption: Workflow for determining anticancer cytotoxicity using MTT assay.

Caption: Pyrazole-mediated CDK inhibition leading to cell cycle arrest.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly their potential as anticancer agents.[1][2][3] These compounds have been shown to exhibit potent in vitro activity against a wide range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.[4][5][6][7] This document provides a summary of their in vitro anticancer activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of various pyrazolo[3,4-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following tables summarize the IC50 values for selected compounds from recent studies.

Table 1: IC50 Values of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| C03 | TRKA | 56 | Km-12 | 0.304 | [8][9][10] |

| C09 | TRKA | 57 | - | - | [9] |

| C10 | TRKA | 26 | - | - | [9] |

| Larotrectinib (Control) | TRKA | 3.0 | - | - | [9] |

| Larotrectinib (Control) | TRKB | 13 | - | - | [9] |

| Larotrectinib (Control) | TRKC | 0.2 | - | - | [9] |

Table 2: IC50 Values of Pyrazolo[3,4-b]pyridine Derivatives as CDK Inhibitors

| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | - | Hela | 2.59 | [11] |

| 14g | - | MCF7 | 4.66 | [11] |

| 14g | - | HCT-116 | 1.98 | [11] |

| Doxorubicin (Control) | - | Hela | 2.35 | [11] |

| Doxorubicin (Control) | - | MCF7 | 4.57 | [11] |

| Doxorubicin (Control) | - | HCT-116 | 2.11 | [11] |

Table 3: Antiproliferative Activity of a Pyrazolo[3,4-b]pyridine Derivative (Compound 8c) as a Topoisomerase IIα Inhibitor

| Cancer Cell Line Category | GI50 MG-MID (µM) | Range (µM) | Reference |

| NCI 60 Cancer Cell Line Panel | 1.33 | 0.54–2.08 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. Below are protocols for key in vitro experiments.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrazolo[3,4-b]pyridine compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

-

Cancer cells

-

Pyrazolo[3,4-b]pyridine compounds

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells with the desired concentration of the compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to quantify the number of apoptotic and necrotic cells.

Materials:

-

Cancer cells

-

Pyrazolo[3,4-b]pyridine compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with the compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental procedures related to the in vitro anticancer activity of pyrazolo[3,4-b]pyridines.

Caption: Inhibition of kinase signaling pathways by pyrazolo[3,4-b]pyridines.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrazole Derivatives in Antimicrobial and Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of pyrazole derivatives. This document includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key pathways and workflows.

Introduction to the Antimicrobial Potential of Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The growing threat of antimicrobial resistance has spurred research into novel therapeutic agents, with pyrazole-based compounds showing significant promise against a range of bacterial and fungal pathogens.[1][2] These compounds are of particular interest due to their potent activity against drug-resistant strains.[3]

The antimicrobial and antifungal efficacy of pyrazole derivatives is influenced by the various functional groups attached to the pyrazole ring. Strategies such as molecular hybridization, where the pyrazole moiety is combined with other pharmacophores like thiazole, coumarin, or indole, have been successfully employed to enhance their biological activity.[1]

Quantitative Antimicrobial and Antifungal Activity of Pyrazole Derivatives

The following tables summarize the in vitro antimicrobial and antifungal activities of various pyrazole derivatives as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | - | 0.25 | - | - | - | [4] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | 2.9 | 3.9 | 7.8 | 3.9 | - | [5] |

| Pyrazoline derivative (9) | 4 | - | - | - | - | [6] |

| Indazole derivative (2) | - | - | - | - | - | [6] |

| Indazole derivative (3) | - | - | - | - | - | [6] |

| Indazole derivative (5) | 64-128 | - | - | - | - | [6] |

| Pyrazole-dimedone compound (24) | 16 | - | - | - | - | [2] |

| Pyrazole-dimedone compound (25) | 16 | - | - | - | - | [2] |

| 4,5-dihydropyrazole derivative | 0.39 | 0.39 | - | - | - | [7] |